3-(Diethylamino)oxetane-3-carboxylic acid
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Overview
Description
3-(Diethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring substituted with a diethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 3-hydroxy-2-(hydroxymethyl)propanoic acid, followed by protection of the hydroxyl groups, cyclization to form the oxetane ring, and subsequent deprotection and functionalization to introduce the diethylamino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3-(Diethylamino)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(Diethylamino)oxetane-3-carboxylic acid involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-carboxylic acid: Lacks the diethylamino group, making it less versatile in certain chemical reactions.
3-(Methylamino)oxetane-3-carboxylic acid: Contains a methylamino group instead of a diethylamino group, which can affect its reactivity and applications.
Uniqueness
3-(Diethylamino)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the diethylamino group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(diethylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
SHIWUSGEAPPUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(COC1)C(=O)O |
Origin of Product |
United States |
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